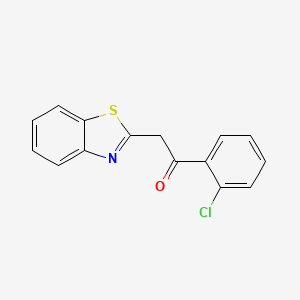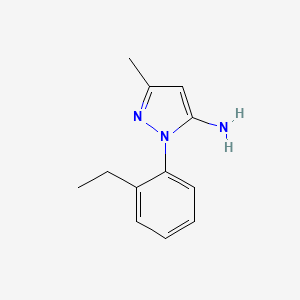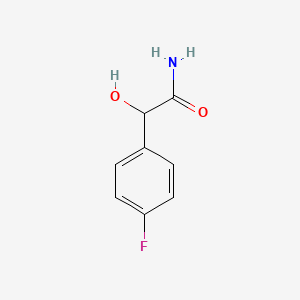![molecular formula C16H14F3NO2 B12120204 2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B12120204.png)
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide: is a chemical compound with the following structural formula:
C16H13ClF3NO2
It consists of a trifluoromethyl group, a phenyl ring, and an acetamide moiety. The compound’s synthesis and applications have attracted significant interest due to its unique properties.
Méthodes De Préparation
Synthetic Routes:
Several synthetic routes exist for this compound. One common method involves the reaction of 2-methylphenol with 2-(trifluoromethyl)benzoyl chloride, followed by amidation with ammonia or an amine. The reaction proceeds under mild conditions, yielding the desired product.
Industrial Production:
Industrial-scale production typically involves batch or continuous processes. Precursors are combined in the presence of suitable catalysts, and the reaction is optimized for yield and purity.
Analyse Des Réactions Chimiques
Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction of the trifluoromethyl group may occur, yielding different derivatives.
Substitution: Substitution reactions at the phenyl ring or acetamide group can modify the compound.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles (e.g., amines, alkoxides) in appropriate solvents.
Major Products:
The major products depend on the specific reaction conditions. Examples include hydroxylated derivatives, reduced forms, and substituted analogs.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition, receptor binding).
Medicine: May exhibit pharmacological effects (e.g., anti-inflammatory, antiviral).
Industry: Employed in the synthesis of specialty chemicals.
Mécanisme D'action
The exact mechanism of action remains an active area of research. It likely involves interactions with cellular targets, affecting biochemical pathways. Further studies are needed to elucidate specific molecular pathways.
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C16H14F3NO2 |
|---|---|
Poids moléculaire |
309.28 g/mol |
Nom IUPAC |
2-(2-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C16H14F3NO2/c1-11-6-2-5-9-14(11)22-10-15(21)20-13-8-4-3-7-12(13)16(17,18)19/h2-9H,10H2,1H3,(H,20,21) |
Clé InChI |
JZTYFQXKMKECHG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC(=O)NC2=CC=CC=C2C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-(4-Methylphenoxy)acetamido]butanoic acid](/img/structure/B12120124.png)
![3-[5-(aminomethyl)-1H-1,2,4-triazol-3-yl]aniline](/img/structure/B12120129.png)



![2-[3-(Morpholin-4-ylsulfonyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B12120155.png)


![2,4-dichloro-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B12120181.png)




![Benzenamine, 2-[[[3-(trifluoromethyl)phenyl]methyl]thio]-](/img/structure/B12120214.png)
